5-(2-Ethoxyethyl)-1,3-dimethyl-8-(4-phenylmethoxyphenyl)purino[8,9-c][1,2,4]triazole-2,4-dione
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Overview
Description
5-(2-Ethoxyethyl)-1,3-dimethyl-8-(4-phenylmethoxyphenyl)purino[8,9-c][1,2,4]triazole-2,4-dione is a useful research compound. Its molecular formula is C25H26N6O4 and its molecular weight is 474.521. The purity is usually 95%.
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Scientific Research Applications
Synthetic Methodologies and Chemical Interactions
Efficient Synthesis Techniques : A study on polymerization reactions employing ionic liquids and microwave irradiation showcases an innovative approach to synthesizing poly(urea-urethane)s with heterocyclic moieties, indicating the potential for creating complex structures like the queried compound using green chemistry principles (Mallakpour & Rafiee, 2007).
Regioselective Synthesis : Research on the lateral metalation and functionalization of triazoles underlines the possibility of regioselectively synthesizing triazole derivatives, providing a pathway for the creation or modification of compounds similar to the one (Mansueto et al., 2014).
Mechanism of Action
Target of Action
Compounds containing 1,2,4-triazole scaffolds are known to interact with various biological receptors through hydrogen-bonding and dipole interactions .
Mode of Action
1,2,4-triazoles, a key structural component of this compound, are known to operate as main pharmacophores, interacting with biological receptors through hydrogen-bonding and dipole interactions .
Biochemical Pathways
1,2,4-triazoles have been associated with a wide range of potential pharmaceutical activities, including antibacterial, antifungal, anti-inflammatory, antioxidant, analgesic, and anticancer activities .
Result of Action
Compounds containing 1,2,4-triazole scaffolds are known to exhibit a wide range of potential pharmaceutical activities .
Properties
IUPAC Name |
5-(2-ethoxyethyl)-1,3-dimethyl-8-(4-phenylmethoxyphenyl)purino[8,9-c][1,2,4]triazole-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26N6O4/c1-4-34-15-14-30-20-22(28(2)25(33)29(3)23(20)32)31-21(26-27-24(30)31)18-10-12-19(13-11-18)35-16-17-8-6-5-7-9-17/h5-13H,4,14-16H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HHLAUEFLXZRVEA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCN1C2=C(N(C(=O)N(C2=O)C)C)N3C1=NN=C3C4=CC=C(C=C4)OCC5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26N6O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
474.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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